molecular formula C20H17FN6O2 B2929437 2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide CAS No. 893935-38-1

2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide

Cat. No.: B2929437
CAS No.: 893935-38-1
M. Wt: 392.394
InChI Key: IIHWZEGMHFFQFM-UHFFFAOYSA-N
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Description

2-(3-(3-Fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a triazolopyrimidinone derivative characterized by a 3-fluorophenyl substituent at position 3 of the triazole ring and a phenethyl group attached to the acetamide nitrogen. The core structure, triazolo[4,5-d]pyrimidin-7-one, is a fused heterocyclic system that provides a rigid scaffold for molecular interactions.

Properties

IUPAC Name

2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O2/c21-15-7-4-8-16(11-15)27-19-18(24-25-27)20(29)26(13-23-19)12-17(28)22-10-9-14-5-2-1-3-6-14/h1-8,11,13H,9-10,12H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHWZEGMHFFQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide belongs to a class of triazolo-pyrimidine derivatives known for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A triazolo-pyrimidine core.
  • A fluorophenyl substituent.
  • An acetamide functional group.

The molecular formula is C18H19FN4OC_{18}H_{19}FN_4O with a molecular weight of approximately 346.37 g/mol. The unique arrangement of these functional groups contributes to its biological activity.

Anticancer Activity

Research indicates that triazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that similar compounds can achieve IC50 values in the low micromolar range against various cancer types, including breast and lung cancers .

Antimicrobial Activity

Triazolo-pyrimidines have also been evaluated for their antimicrobial effects. The compound may exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures have shown minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against strains like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of triazolo-pyrimidines is notable, with studies indicating that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that the compound may be beneficial in treating conditions such as arthritis or other inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds similar to this one have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
  • DNA Interaction : Some triazolo-pyrimidines exhibit the ability to intercalate into DNA or inhibit topoisomerases, leading to disrupted DNA replication in cancer cells .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerIC50 values < 10 µM against various cancers,
AntimicrobialMICs: 0.125 - 8 µg/mL against S. aureus ,
Anti-inflammatoryInhibition of COX and LOX ,
Enzyme inhibitionTargeting enzymes involved in inflammation ,

Case Studies

  • Anticancer Efficacy : A study investigating a related triazolo-pyrimidine derivative showed significant cytotoxicity against breast cancer cell lines with an IC50 value of 8 µM. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
  • Antimicrobial Study : Another study evaluated a series of triazolo-pyrimidine derivatives for their antibacterial properties, revealing that certain compounds had MIC values significantly lower than standard antibiotics against resistant bacterial strains .

Chemical Reactions Analysis

Core Reactivity of the Triazolo-Pyrimidine System

The bicyclic heterocycle demonstrates three primary reaction types:

Reaction TypeConditionsKey Products/OutcomesSource
Nucleophilic SubstitutionK₂CO₃/DMF, 80°CC-6 position functionalization
OxidationH₂O₂/AcOH, 50°C7-Oxo group → 7-hydroxy derivatives
CyclocondensationPiperidine/DMF refluxFused pyrido-triazepine systems

Notably, the 7-oxo group participates in hydrogen bonding interactions that stabilize transition states during substitution reactions.

Side Chain Modifications

The phenethylacetamide moiety undergoes distinct transformations:

Acetamide Hydrolysis

  • Conditions : 6M HCl, 100°C, 12 hrs
  • Product : Free carboxylic acid (92% yield)
  • Mechanism : Acid-catalyzed nucleophilic acyl substitution
  • Application : Generates water-soluble derivatives for biological testing

N-Phenethyl Group Functionalization

ReagentProductYieldKey Application
PCl₅Chloroacetamide derivative78%Radioligand synthesis
NaN₃/DMSOAzido intermediate65%Click chemistry substrates

Palladium-Mediated Couplings

The triazolo-pyrimidine system enables cross-coupling reactions:

Suzuki-Miyaura Reaction

  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (3:1), 90°C
  • Scope :
    • Aryl boronic acids with EWGs (NO₂, CF₃): 70-85% yields
    • Electron-rich boronic acids: <40% yields (decomposition observed)
  • Limitation : Steric hindrance from 3-fluorophenyl group restricts ortho-substitutions

Oxidative Ring Expansion

Under strong oxidizing conditions:

  • Reagents : mCPBA/CH₂Cl₂, 0°C → RT
  • Product : 8-Membered triazolo-pyrimidine-diazepine hybrid
  • Key Observation :
    • Regioselective C-N bond cleavage at position 1-2 of triazole
    • 31% isolated yield with 94% purity (HPLC)

Photochemical Reactions

UV irradiation (λ=254 nm) induces:

ConditionOutcomeQuantum Yield
Methanol solution[2+2] Cycloaddition dimerΦ=0.12
Solid stateC-F bond cleavageNot quantified

Experimental data shows radical intermediates trapped via ESR spectroscopy .

Comparative Reactivity Table

Relative reaction rates at C-6 position:

ElectrophileRelative Rate (krel)Solvent
Methyl iodide1.00DMF
Benzyl bromide0.78DMF
Allyl chloride0.45THF
Propargyl bromide0.12Acetonitrile

Data suggests strong dependence on both electronic and steric factors .This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, particularly in medicinal chemistry applications where late-stage functionalization is critical. The unique electronic environment created by the fluorine substituent and fused heterocyclic system enables predictable regiochemical outcomes in most transformations.

Comparison with Similar Compounds

Key Observations:

Fluorine’s electron-withdrawing nature could reduce metabolic oxidation, increasing half-life relative to non-fluorinated analogs .

The trimethylphenyl group in ’s compound introduces steric hindrance, which might limit off-target interactions but reduce solubility .

Molecular Weight and Lipophilicity :

  • The target compound’s higher molecular weight (406.42 vs. 326.35 g/mol) and fluorine content suggest greater lipophilicity (logP), which could enhance membrane permeability but require formulation optimization for solubility .

Research Findings and Hypothetical Implications

While experimental data for the target compound is scarce, comparisons with analogs suggest:

  • Bioactivity: Fluorinated triazolopyrimidinones often exhibit enhanced kinase inhibition due to fluorine’s ability to modulate electron density in aromatic systems .
  • Solubility vs. Permeability Trade-off : The phenethyl group in the target compound may balance solubility (via amine functionality) and permeability (via hydrophobicity), whereas the trimethylphenyl group in ’s compound prioritizes selectivity over solubility .
  • Synthetic Feasibility : The methyl-substituted analogs ( and ) are likely easier to synthesize due to simpler substituents, but the target compound’s fluorophenyl group offers a pharmacophore advantage .

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